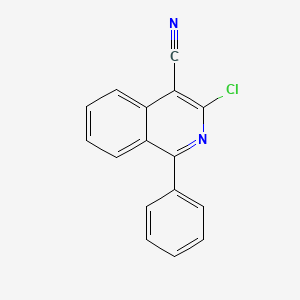

3-Chloro-1-phenylisoquinoline-4-carbonitrile

Description

The study of heterocyclic compounds is a cornerstone of modern chemical science, with isoquinoline (B145761) derivatives representing a particularly significant class of molecules. 3-Chloro-1-phenylisoquinoline-4-carbonitrile is a multi-functionalized isoquinoline that features a chlorine atom, a phenyl group, and a nitrile group attached to its core structure. This combination of functionalities makes it a valuable intermediate in organic synthesis.

Structure

3D Structure

Properties

IUPAC Name |

3-chloro-1-phenylisoquinoline-4-carbonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H9ClN2/c17-16-14(10-18)12-8-4-5-9-13(12)15(19-16)11-6-2-1-3-7-11/h1-9H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UJEOBOJIFVMABE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC(=C(C3=CC=CC=C32)C#N)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H9ClN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.71 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 3 Chloro 1 Phenylisoquinoline 4 Carbonitrile and Analogous Systems

Direct Synthetic Routes to 3-Chloro-1-phenylisoquinoline-4-carbonitrile

Direct synthesis focuses on introducing the chloro and cyano groups onto a 1-phenylisoquinoline (B189431) backbone. These methods often involve the late-stage functionalization of a pre-synthesized isoquinoline (B145761) ring.

The introduction of a nitrile group at the C-4 position of a 3-chloro-1-phenylisoquinoline (B11871540) precursor, typically a 4-halo-substituted isoquinoline, can be achieved through nucleophilic aromatic substitution. The Rosenmund-von Braun reaction, an Ullmann-type coupling, is a classic method for this transformation. organic-chemistry.orgorganic-chemistry.org This reaction involves the cyanation of an aryl halide using copper(I) cyanide (CuCN) in a high-boiling polar solvent like DMF, nitrobenzene (B124822), or pyridine (B92270) at elevated temperatures. organic-chemistry.org

The mechanism is believed to involve the oxidative addition of the aryl halide to a copper(I) species, forming a Cu(III) intermediate, followed by reductive elimination to yield the aryl nitrile. organic-chemistry.org The use of stoichiometric amounts of copper cyanide and harsh reaction conditions can sometimes complicate product purification and limit functional group tolerance. organic-chemistry.org Modern variations of this reaction utilize catalytic amounts of copper(I) iodide with an alkali metal cyanide, allowing for milder reaction conditions. organic-chemistry.org For the synthesis of this compound, this strategy would presuppose the availability of a 3-chloro-4-bromo- or 3-chloro-4-iodo-1-phenylisoquinoline precursor.

Table 1: Comparison of Ullmann-Type Cyanation Conditions

| Feature | Classic Rosenmund-von Braun | Modern Catalytic Ullmann-Type |

|---|---|---|

| Cyanide Source | Copper(I) Cyanide (excess) | Sodium or Potassium Cyanide |

| Catalyst | Stoichiometric Copper | Catalytic Copper(I) salts (e.g., CuI) |

| Solvent | High-boiling polar (DMF, Pyridine) | Various polar solvents |

| Temperature | High (up to 200°C) | Milder conditions possible |

| Substrate | Aryl Halides (Br, I) | Aryl Halides (Br, I) |

An alternative direct approach involves a stepwise functionalization of the isoquinoline core. This can be conceptualized in two ways: chlorination of a 1-phenylisoquinoline-4-carbonitrile precursor or a sequence of chlorination followed by cyanation on a 1-phenylisoquinoline substrate.

Research on the cyanochlorination of the parent isoquinoline ring provides a relevant precedent. The treatment of isoquinoline with a combination of sulphuryl chloride (SO₂Cl₂) and potassium cyanide (KCN) can yield a mixture of chlorinated and cyanated products. rsc.org Depending on the stoichiometry of the reagents, products such as 4-chloro-1-cyanoisoquinoline and 1-carbamoyl-3-cyanoisoquinoline have been isolated. rsc.org The formation of these products is rationalized by a series of electrophilic attacks by chlorinating species and nucleophilic attacks by the cyanide anion on the heterocyclic ring, followed by elimination steps to restore aromaticity. rsc.org This one-pot approach, while potentially efficient, may require careful optimization to achieve selectivity for the desired 3-chloro-4-carbonitrile substitution pattern on a 1-phenylisoquinoline substrate.

A more controlled, stepwise protocol could involve the initial regioselective chlorination of the isoquinoline N-oxide. Heterocyclic N-oxides can be chlorinated at the C2-position using reagents like PPh₃/Cl₃CCN. researchgate.netresearchgate.net Following the chlorination step, a subsequent cyanation reaction, such as the Ullmann-type coupling described previously, could be employed to install the nitrile at the C-4 position.

Construction of the Isoquinoline Core (Relevant to Precursor Synthesis)

Building the isoquinoline ring system from acyclic precursors is a powerful strategy that allows for the incorporation of desired substituents from the outset.

The Friedländer synthesis is a fundamental reaction for the formation of quinoline (B57606) and, by extension, isoquinoline derivatives. wikipedia.orgorganic-chemistry.org The classic reaction involves the condensation of a 2-aminobenzaldehyde (B1207257) or 2-aminoketone with a compound containing an α-methylene group (a ketone or ester, for example), typically under acid or base catalysis. organic-chemistry.orgresearchgate.net

To construct a precursor for this compound, one could envision a reaction between a suitably substituted 2-aminobenzophenone (B122507) derivative and a methylene-activated nitrile, such as ethyl cyanoacetate (B8463686). The initial condensation would be followed by cyclization and dehydration to form the isoquinoline ring. The chloro substituent could either be present on one of the starting materials or introduced later. This method offers a convergent approach to assembling the core structure. A variety of catalysts have been employed to promote the Friedländer annulation, including Brønsted acids (e.g., toluenesulfonic acid), Lewis acids, and even ionic liquids, which can act as both solvent and promoter. wikipedia.orgacs.orgtandfonline.com

Table 2: Selected Catalysts for Friedländer Annulation

| Catalyst Type | Examples | Reference |

|---|---|---|

| Brønsted Acid | Trifluoroacetic acid, p-Toluenesulfonic acid | wikipedia.org |

| Lewis Acid | Neodymium(III) nitrate (B79036) hexahydrate | organic-chemistry.org |

| Halogen | Iodine | wikipedia.org |

| Ionic Liquid | 1-butylimidazolium tetrafluoroborate (B81430) [Hbim]BF₄ | acs.org |

| Heterogeneous | Silica Supported Perchloric Acid | tandfonline.com |

Modern synthetic chemistry has seen the rise of transition-metal-catalyzed reactions for the efficient construction of heterocyclic systems. Rhodium(III)-catalyzed C-H activation and annulation has emerged as a powerful tool for synthesizing substituted isoquinolines. nih.govrsc.orgacs.org These methods often proceed via a chelation-assisted mechanism, where a directing group on an aromatic substrate positions the catalyst for regioselective activation of an ortho C-H bond. nih.gov

One common approach involves the reaction of aromatic ketoximes with alkynes. nih.gov The oxime group directs the Rh(III) catalyst to activate a C-H bond on the aromatic ring. This is followed by insertion of the alkyne, reductive elimination, and intramolecular cyclization to furnish the isoquinoline product. nih.gov Similarly, benzimidates and hydrazones have been used as directing groups for the annulation with partners like allyl carbonates or other unsaturated systems to generate the isoquinoline core. rsc.orgacs.org This methodology offers a high degree of regioselectivity and functional group tolerance, making it an attractive route for accessing complex isoquinoline precursors. organic-chemistry.org

Table 3: Examples of Rh(III)-Catalyzed Isoquinoline Synthesis

| Directing Group | Coupling Partner | Catalyst System | Reference |

|---|---|---|---|

| Aromatic Ketoxime | Alkynes | [RhCpCl₂]₂, AgSbF₆ | nih.gov |

| Benzimidate | Allyl Carbonates | [RhCpCl₂]₂, NaOAc | rsc.org |

| Hydrazone | Dihaloalkanes | [RhCpCl₂]₂, CsOAc | acs.org |

Given the toxicity of cyanide reagents, the development of cyanide-free methods for the synthesis of nitriles is an important area of research. rsc.orgnih.gov Several strategies have been developed to introduce the cyano group onto a heterocyclic ring without using traditional cyanide salts.

One innovative approach involves the reaction of 5-phenacyl-1,2,4-triazines with arynes (generated in situ from anthranilic acid). thieme-connect.comresearchgate.net In the presence of an alkyl nitrite, the 5-phenacyl group is transformed in situ into a 5-cyano group. The resulting 5-cyano-1,2,4-triazine then undergoes an inverse-demand aza-Diels-Alder reaction with the aryne to afford the 3-cyanoisoquinoline product in good yields. thieme-connect.com

Another cyanide-free method is the van Leusen reaction, which uses p-tosylmethyl isocyanide (TosMIC) as a C1 synthon for the nitrile group. rsc.org This reagent can react with ketones, for instance, to generate nitriles. While typically used for converting ketones to nitriles, related isocyanide chemistry could be adapted for the construction of isoquinoline carbonitriles. Furthermore, palladium-catalyzed methods have been developed to convert aryl halides to aryl nitriles via a sequence involving α-arylation of ethyl nitroacetate, nitrile oxide formation, and subsequent transformations, completely avoiding a cyanide source. nih.gov

Table 4: Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| 1-phenylisoquinoline |

| 3-chloro-4-halo-1-phenylisoquinoline |

| 3-chloro-4-bromo-1-phenylisoquinoline |

| 3-chloro-4-iodo-1-phenylisoquinoline |

| 4-chloro-1-cyanoisoquinoline |

| 1-carbamoyl-3-cyanoisoquinoline |

| 1-phenylisoquinoline-4-carbonitrile |

| 2-aminobenzophenone |

| Ethyl cyanoacetate |

| p-tosylmethyl isocyanide (TosMIC) |

| 5-phenacyl-1,2,4-triazine |

| Anthranilic acid |

| Ethyl nitroacetate |

| Copper(I) cyanide |

| Sulphuryl chloride |

| Potassium cyanide |

| Toluenesulfonic acid |

| Neodymium(III) nitrate hexahydrate |

| 1-butylimidazolium tetrafluoroborate |

| Phenylalanine |

| 1,2,3,4-Tetrahydroisoquinoline-3-carboxylic acid |

| 4,7-dichloroquinoline |

| N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide |

| Rafoxanide |

| 3-chloro-4-(4′-chlorophenoxy)nitrobenzene |

| 3-chloro-4-(4′-chlorophenoxy)aminobenzene |

| 3,5-diiodosalicylic acid |

| N-benzyl-1,1-dimethoxypropan-2-one |

Synthesis of Key Precursors to this compound

The functionalization of the this compound scaffold provides access to a variety of important chemical building blocks. The nitrile group at the 4-position can be readily converted into other functional groups, such as a carboxylic acid or an aldehyde, thereby expanding the synthetic utility of the parent molecule.

The synthesis of 3-Chloro-1-phenylisoquinoline-4-carboxylic acid is achieved through the hydrolysis of the corresponding nitrile. This transformation is a fundamental process in organic chemistry, converting the cyano group into a carboxyl group. lumenlearning.comlibretexts.org The reaction can be carried out under either acidic or basic conditions. organicchemistrytutor.comchemguide.co.uk

Under acidic conditions, the nitrile is typically heated under reflux with a dilute mineral acid, such as hydrochloric acid. libretexts.orglibretexts.org The reaction proceeds through protonation of the nitrile nitrogen, which increases the electrophilicity of the carbon atom, facilitating nucleophilic attack by water. organicchemistrytutor.com Subsequent tautomerization and further hydrolysis of the intermediate amide lead to the formation of the carboxylic acid and an ammonium (B1175870) salt. chemguide.co.uk

Alternatively, alkaline hydrolysis involves heating the nitrile with an aqueous solution of a base, like sodium hydroxide. chemguide.co.uklibretexts.org This process yields the salt of the carboxylic acid (e.g., sodium carboxylate) and ammonia (B1221849) gas. chemguide.co.uk To obtain the free carboxylic acid, the resulting solution must be acidified with a strong acid in a subsequent step. libretexts.org

Once the 3-Chloro-1-phenylisoquinoline-4-carboxylic acid is obtained, it can be converted into its more reactive acyl halide derivatives, most commonly the acyl chloride. This is a crucial step for enabling subsequent reactions such as esterification or amidation. The conversion is accomplished using various chlorinating agents. chemguide.co.uk

Common reagents for this transformation include thionyl chloride (SOCl₂), phosphorus(V) chloride (PCl₅), and phosphorus(III) chloride (PCl₃). chemguide.co.ukorgoreview.com The reaction with thionyl chloride is often preferred as the byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous, which simplifies the purification of the desired acyl chloride. chemguide.co.uk

| Reagent | Formula | Byproducts | Reaction Conditions |

|---|---|---|---|

| Thionyl Chloride | SOCl₂ | SO₂, HCl | Often used with a proton scavenger like pyridine; reaction can be refluxed. orgoreview.com |

| Phosphorus(V) Chloride | PCl₅ | POCl₃, HCl | Reacts in the cold; products are separated by fractional distillation. chemguide.co.uk |

| Phosphorus(III) Chloride | PCl₃ | H₃PO₃ | Less vigorous reaction than with PCl₅; requires fractional distillation for separation. chemguide.co.uk |

The synthesis of 3-Chloro-1-phenylisoquinoline-4-aldehyde is accomplished via the partial reduction of the parent nitrile, this compound. The reagent of choice for this transformation is Diisobutylaluminum Hydride (DIBAL-H), which is a powerful yet selective reducing agent capable of converting nitriles to aldehydes without over-reduction to the corresponding amine. commonorganicchemistry.comwikipedia.orgchemistrysteps.com

The reaction mechanism involves the formation of a Lewis acid-base adduct between the DIBAL-H and the nitrile nitrogen. wikipedia.org A hydride is then transferred to the electrophilic carbon of the nitrile, forming an imine-aluminum complex. chemistrysteps.com This intermediate is stable at low temperatures. Subsequent aqueous workup hydrolyzes the imine to yield the final aldehyde product. wikipedia.orgchemistrysteps.com

A specific procedure for this synthesis has been reported where 3-chloro-4-cyano-1-phenyl-isoquinoline is dissolved in an anhydrous solvent like toluene (B28343) and cooled to a low temperature, typically -5 °C. prepchem.com A solution of DIBAL-H is then added dropwise under an inert atmosphere, such as argon. After a short stirring period, the reaction is quenched and hydrolyzed, leading to the isolation of 3-Chloro-1-phenyl-isoquinoline-4-aldehyde. prepchem.com

| Parameter | Condition | Reference |

|---|---|---|

| Starting Material | 3-chloro-4-cyano-1-phenyl-isoquinoline | prepchem.com |

| Reagent | Diisobutylaluminum Hydride (DIBAL-H) in toluene | prepchem.com |

| Solvent | Absolute Toluene | prepchem.com |

| Temperature | -5 °C to 0 °C | prepchem.com |

| Atmosphere | Inert (Argon) | prepchem.com |

| Workup | Hydrolysis with glacial acetic acid, followed by water and sodium bicarbonate wash | prepchem.com |

Chemical Transformations and Derivatization Reactions of 3 Chloro 1 Phenylisoquinoline 4 Carbonitrile

Reactivity at the Carbonitrile (–CN) Moiety

The carbonitrile group is a valuable functional group that can be converted into several other moieties, including aldehydes, carboxylic acids, and amines.

The carbonitrile group can be partially reduced to an aldehyde through the use of specific reducing agents that can stop the reaction at the intermediate imine stage, which is then hydrolyzed. Diisobutylaluminum hydride (DIBAL-H) is a widely used reagent for this transformation.

A documented procedure details the conversion of 3-chloro-1-phenylisoquinoline-4-carbonitrile to 3-chloro-1-phenylisoquinoline-4-carbaldehyde. prepchem.com The reaction is typically carried out in a non-polar solvent like toluene (B28343) at low temperatures to prevent over-reduction to the amine. prepchem.com The DIBAL-H solution is added slowly to the nitrile, and after a brief stirring period, the reaction is quenched and hydrolyzed, often with a mild acid, to yield the aldehyde. prepchem.com

Reduction of this compound to Aldehyde

| Reactant | Reagent | Solvent | Product | Reference |

|---|---|---|---|---|

| This compound | Diisobutylaluminum hydride (DIBAL-H) | Toluene | 3-Chloro-1-phenylisoquinoline-4-carbaldehyde | prepchem.com |

The hydrolysis of nitriles is a fundamental transformation that yields carboxylic acids. This reaction can be catalyzed by either acid or base. chemistrysteps.comlibretexts.org

Under acidic conditions, the nitrile is heated under reflux with an aqueous acid solution, such as hydrochloric acid. libretexts.orgyoutube.com The reaction proceeds through protonation of the nitrile nitrogen, which increases the electrophilicity of the carbon, followed by nucleophilic attack by water. The intermediate amide is subsequently hydrolyzed to the corresponding carboxylic acid and an ammonium (B1175870) salt. chemistrysteps.comyoutube.com

Alternatively, alkaline hydrolysis involves heating the nitrile with a base like sodium hydroxide. libretexts.org This process initially forms a carboxylate salt and ammonia (B1221849). libretexts.org A subsequent acidification step is required to protonate the carboxylate and isolate the free carboxylic acid. libretexts.org Applying these standard methods to this compound would yield 3-Chloro-1-phenylisoquinoline-4-carboxylic acid.

The carbonitrile group can be fully reduced to a primary amine (an aminomethyl group). This is a common transformation typically achieved with powerful reducing agents like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation. quora.combyjus.com

Lithium aluminum hydride is a potent nucleophilic reducing agent that can effectively reduce nitriles to primary amines. quora.combyjus.comleah4sci.com The reaction is generally carried out in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF). byjus.com

Catalytic hydrogenation is another effective method, often employing catalysts like Raney nickel or palladium on carbon (Pd/C) under a hydrogen atmosphere. google.comnih.gov This method can sometimes be more selective than hydride reduction, though conditions must be chosen carefully to avoid dehalogenation of the chloro-substituent. google.comillinois.edu These reactions would convert the cyano group of the title compound into a reactive aminomethyl group, -(CH₂)NH₂.

Reactivity at the Chloro (–Cl) Substituent

The chloro group at the C3 position of the isoquinoline (B145761) ring is susceptible to displacement by nucleophiles and can participate in metal-catalyzed coupling reactions.

The chloro substituent on the isoquinoline ring can be displaced by various nucleophiles through a Nucleophilic Aromatic Substitution (SNAr) mechanism. wikipedia.org This reaction is facilitated by the presence of electron-withdrawing groups that can stabilize the negative charge of the intermediate Meisenheimer complex. libretexts.org In this compound, the nitrogen atom within the isoquinoline ring and the appended carbonitrile group both act as electron-withdrawing groups, activating the C3 position for nucleophilic attack. libretexts.org

The SNAr mechanism involves two main steps: the addition of the nucleophile to the carbon bearing the leaving group, forming a resonance-stabilized anionic intermediate, followed by the elimination of the chloride ion to restore aromaticity. libretexts.org This pathway allows for the introduction of a wide range of oxygen, nitrogen, and sulfur nucleophiles at the C3 position. Studies on related 2,4-dichloroquinazolines consistently show regioselective substitution at the C4 position, highlighting the activating effect of the ring nitrogen and other substituents. nih.gov

The chloro group serves as an excellent handle for transition metal-catalyzed cross-coupling reactions, which are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds. Palladium-catalyzed reactions, such as the Suzuki-Miyaura coupling, are particularly prominent. libretexts.orgyoutube.comwikipedia.org

The Suzuki-Miyaura reaction couples an organohalide with an organoboron compound, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. wikipedia.org This reaction has been successfully applied to chloro-substituted isoquinolinones to form new C-C bonds. nih.govresearchgate.net For this compound, this would involve the coupling of various aryl or vinyl boronic acids at the C3 position, leading to a diverse array of 3-substituted-1-phenylisoquinolines. The general catalytic cycle involves oxidative addition of the chloro-isoquinoline to the Pd(0) catalyst, transmetalation with the boronic acid, and reductive elimination to yield the product and regenerate the catalyst. libretexts.org

Potential Metal-Catalyzed Cross-Coupling Reactions

| Reaction Name | Coupling Partner | Potential Product Type | Catalyst System (Typical) | Reference |

|---|---|---|---|---|

| Suzuki-Miyaura | Aryl/Vinyl Boronic Acid | 3-Aryl/Vinyl-1-phenylisoquinoline | Pd(0) complex + Base | libretexts.orgwikipedia.orgnih.gov |

| Buchwald-Hartwig | Amine (R₂NH) | 3-Amino-1-phenylisoquinoline | Pd(0) complex + Ligand + Base | |

| Sonogashira | Terminal Alkyne | 3-Alkynyl-1-phenylisoquinoline | Pd(0) complex + Cu(I) salt + Base |

Cycloaddition and Annulation Reactions Forming Fused Ring Systems

The unique arrangement of reactive sites in this compound—namely the electrophilic chlorine atom at C3 and the nitrile group at C4—renders it an ideal precursor for annulation reactions, leading to the formation of novel polycyclic aromatic systems.

Formation of Fused Thiophene (B33073) Rings through Reactions with Active Methylene (B1212753) Compounds

The synthesis of thiophene rings fused to the isoquinoline core can be achieved through a modified Gewald reaction. This reaction typically involves the condensation of a carbonyl compound with an active methylene nitrile, in the presence of elemental sulfur and a base. In the case of this compound, the nitrile group and the adjacent C3-chloro position can participate in a cyclization with active methylene compounds to form a thieno[3,2-c]isoquinoline (B8573100) system.

The reaction is proposed to proceed via an initial Knoevenagel-type condensation of the active methylene compound with the nitrile group, followed by intramolecular cyclization and elimination. For instance, reacting this compound with compounds like ethyl cyanoacetate (B8463686) or malononitrile (B47326) in the presence of elemental sulfur and a base such as morpholine (B109124) or triethylamine (B128534) in a solvent like ethanol (B145695) furnishes the corresponding 3-aminothieno[3,2-c]isoquinolines. nih.gov The active methylene compounds serve as the source for the C2 and C3 atoms of the new thiophene ring. nih.gov

Table 1: Synthesis of Thieno[3,2-c]isoquinoline Derivatives

| Entry | Active Methylene Compound | Base | Product |

|---|---|---|---|

| 1 | Ethyl Cyanoacetate | Morpholine | Ethyl 3-amino-5-phenylthieno[3,2-c]isoquinoline-2-carboxylate |

Pyrrolo[2,3-c]isoquinoline Formation via Cycloaddition Strategies

The construction of a pyrrole (B145914) ring fused to the [c] face of the isoquinoline nucleus to form a pyrrolo[2,3-c]isoquinoline system represents a significant synthetic challenge. While direct cycloaddition with this compound is not extensively documented, analogous strategies in heterocyclic chemistry suggest plausible routes. One potential strategy involves a multi-step sequence initiated by the substitution of the C3-chloro group.

For example, displacement of the chloride with an appropriate nucleophile, such as the anion of a tosylmethyl isocyanide (TosMIC), could set the stage for a subsequent intramolecular cyclization. The reaction would yield a pyrrole ring fused at the C3 and C4 positions. This type of reaction is a powerful tool for constructing five-membered heterocyclic rings.

Another potential approach is through a 1,3-dipolar cycloaddition. nih.govbartleby.com This would first require the conversion of the nitrile group into a different functional handle that could participate as part of a 1,3-dipole, or the reaction of an external dipole across the C3-C4 bond system. The development of such a strategy would provide a novel entry into this rare heterocyclic scaffold. acs.orgnih.gov

Synthesis of Triazoloisoquinoline Architectures

The synthesis of triazole-fused isoquinolines from this compound can be effectively achieved through a two-step process. This method involves the initial nucleophilic displacement of the activated chlorine atom at the C3 position by hydrazine (B178648) hydrate. This reaction, typically conducted in a protic solvent like ethanol under reflux, yields the intermediate 3-hydrazino-1-phenylisoquinoline-4-carbonitrile.

The subsequent step involves the cyclization of the hydrazino intermediate to form the fused 1,2,4-triazole (B32235) ring. This can be accomplished through two primary methods:

Reaction with a one-carbon synthon: Condensing the hydrazino intermediate with an aldehyde (e.g., 4-chlorobenzaldehyde) in a high-boiling solvent like isopropanol (B130326) generates a hydrazone. researchgate.net This hydrazone can then undergo oxidative cyclization using an oxidizing agent like nitrobenzene (B124822) at elevated temperatures to yield the corresponding triazolo[4,3-b]isoquinoline derivative. researchgate.net

Reaction with orthoesters: Alternatively, heating the hydrazino intermediate with an orthoester, such as triethyl orthoformate, provides a direct route to the triazole ring without the need for an external oxidizing agent.

This synthetic sequence provides a versatile and efficient pathway to complex triazoloisoquinoline architectures, which are of interest in medicinal chemistry.

Table 2: Synthesis of a Triazolo[4,3-b]isoquinoline Derivative

| Step | Reactants | Reagents/Conditions | Product |

|---|---|---|---|

| 1 | This compound | Hydrazine hydrate, Ethanol, Reflux | 3-Hydrazino-1-phenylisoquinoline-4-carbonitrile |

Functionalization of the Phenyl Substituent and Isoquinoline Core for Electronic Property Tuning

Modification of the peripheral substituents on the this compound framework is a key strategy for tuning its electronic and photophysical properties. Functionalization can be directed at either the phenyl ring at the C1 position or at other available positions on the isoquinoline core.

Functionalization of the Phenyl Ring: Standard electrophilic aromatic substitution reactions can be employed to introduce functional groups onto the C1-phenyl substituent. For instance, nitration using a mixture of nitric acid and sulfuric acid would likely install a nitro group at the para-position of the phenyl ring due to steric hindrance from the isoquinoline core. Subsequent reduction of the nitro group to an amine provides a handle for a wide array of further transformations, including diazotization and Sandmeyer reactions, allowing for the introduction of various substituents (e.g., -OH, -CN, -halogens).

Functionalization of the Isoquinoline Core: The isoquinoline nucleus itself is amenable to modification. For example, the chlorine atom at C3 can be replaced via nucleophilic aromatic substitution (SNAr) reactions with various nucleophiles such as amines, alkoxides, or thiolates, providing a direct method for introducing diverse functional groups. mdpi.com Furthermore, transition-metal-catalyzed cross-coupling reactions, such as Suzuki or Stille couplings, could potentially be used to form new carbon-carbon bonds at the C3 position by replacing the chlorine atom, thereby extending the π-conjugated system of the molecule. These modifications can significantly alter the molecule's absorption and emission characteristics, making them suitable for applications in materials science.

Advanced Spectroscopic and Structural Elucidation of 3 Chloro 1 Phenylisoquinoline 4 Carbonitrile and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy is a primary tool for determining the structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, it provides detailed information about the molecular framework, connectivity, and the chemical environment of atoms.

Proton (¹H) and Carbon (¹³C) NMR Chemical Shift and Coupling Analysis

¹H and ¹³C NMR spectra provide fundamental information for structural elucidation. The ¹H NMR spectrum would reveal the number of different types of protons, their chemical environments (indicated by chemical shift, δ), their proximity to one another (indicated by spin-spin coupling constants, J), and the number of protons of each type (indicated by integration). For 3-Chloro-1-phenylisoquinoline-4-carbonitrile, specific signals would be expected for the protons on the phenyl ring and the isoquinoline (B145761) core.

Similarly, the ¹³C NMR spectrum would show distinct signals for each unique carbon atom in the molecule, including the carbon of the nitrile group. The chemical shifts would help identify the carbon skeleton.

Despite extensive searches, specific, experimentally determined ¹H and ¹³C NMR data tables for this compound could not be found in the available literature.

Advanced 2D NMR Techniques for Connectivity and Stereochemistry

To unambiguously assign all proton and carbon signals and confirm the molecular structure, a suite of two-dimensional (2D) NMR experiments would be employed. These techniques provide correlation data that establishes atom connectivity through bonds. researchgate.netipb.pt

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds, helping to piece together fragments of the molecule. youtube.com

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the carbon atoms to which they are directly attached.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over longer ranges (typically two or three bonds), which is crucial for connecting different spin systems and identifying quaternary carbons.

No published studies detailing the use of 2D NMR techniques for the structural assignment of this compound were identified.

X-ray Crystallography for Solid-State Molecular Architecture Determination

Bond Lengths, Angles, and Overall Molecular Conformation

A successful crystallographic analysis of this compound would yield a detailed model of the molecule. This would confirm the planarity of the isoquinoline ring system and determine the rotational angle (dihedral angle) of the phenyl group at the 1-position relative to the isoquinoline core. Precise measurements for all bond lengths (e.g., C-Cl, C-C, C-N, C≡N) and angles would be obtained.

A search of crystallographic databases and chemical literature did not yield a solved crystal structure for this compound.

Analysis of Intermolecular Interactions (e.g., π-π Stacking, C-H···N Hydrogen Bonds)

The way molecules pack together in a crystal is governed by intermolecular forces. mdpi.com Analysis of the crystal lattice of this compound would reveal these interactions. Given its aromatic nature, π-π stacking interactions between the phenyl and isoquinoline rings of adjacent molecules would be anticipated. Furthermore, weak hydrogen bonds, such as C-H···N interactions involving the nitrile nitrogen or the isoquinoline nitrogen, could play a significant role in stabilizing the crystal packing. nih.gov

As no crystal structure is available for this compound, a specific analysis of its intermolecular interactions cannot be performed.

Mass Spectrometry for Molecular Weight Confirmation and Fragmentation Pathway Analysis

Mass spectrometry (MS) is an analytical technique used to measure the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can provide structural information based on its fragmentation pattern. libretexts.orgchemguide.co.uk

For this compound (molecular formula C₁₆H₉ClN₂), the exact mass would be confirmed using high-resolution mass spectrometry (HRMS). The presence of a chlorine atom would be evident from the characteristic isotopic pattern (M+ and M+2 peaks in an approximate 3:1 ratio). miamioh.edu

Electron ionization (EI) mass spectrometry would cause the molecular ion to fragment in a predictable manner. uni-saarland.de Likely fragmentation pathways could include the loss of a chlorine radical (Cl•), loss of hydrogen cyanide (HCN) from the nitrile group, or fragmentation of the phenyl ring. Analysis of these fragments helps to confirm the different parts of the molecular structure.

No experimental mass spectrum or detailed fragmentation analysis for this compound has been published in the reviewed literature.

Electronic Absorption and Photoluminescence Spectroscopy

The electronic and photophysical properties of the this compound framework and its derivatives are of significant interest due to their potential applications in materials science, such as in organic light-emitting diodes (OLEDs). nih.gov Spectroscopic analysis reveals how the molecular structure, including various substituents, influences the absorption of ultraviolet-visible light and subsequent luminescence.

UV-Visible Absorption Characteristics

The UV-visible absorption spectra of 1-phenylisoquinoline-4-carbonitrile derivatives are characterized by distinct electronic transitions. nih.gov Typically, these compounds exhibit intense absorption bands in the high-energy region of the spectrum, generally between 200 and 400 nm. These bands are attributed to ligand-centered (LC) π-π* transitions within the conjugated aromatic system of the isoquinoline and phenyl rings. nih.gov

In addition to these strong absorptions, weaker absorption bands are often observed at wavelengths beyond 400 nm. nih.gov These lower-energy absorptions are typically assigned to intramolecular charge transfer (ICT) transitions. nih.gov In metal complexes incorporating these ligands, such as those with Iridium(III), these bands are also associated with metal-to-ligand charge transfer (MLCT) transitions. nih.gov The precise wavelengths (λmax) and molar extinction coefficients (ε) are sensitive to the substitution pattern on the aromatic rings. For instance, related dihydrothieno[2,3-c]isoquinoline derivatives show distinct absorption bands attributed to both n-π* and π–π* electronic transitions. acs.org The conjugation within the molecule plays a key role; as conjugation increases, the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) decreases, shifting the maximum absorbance (λmax) to longer wavelengths. masterorganicchemistry.comyoutube.com

Table 1: Representative UV-Visible Absorption Data for Isoquinoline Derivatives

| Compound Class | λmax (nm) | Transition Type | Reference |

|---|---|---|---|

| Dihydrothienoisoquinoline Derivatives | ~300-310 | n-π* / π-π* | acs.org |

| Dihydrothienoisoquinoline Derivatives | ~386-388 | π-π* | acs.org |

| Ir(III) Complexes of 1-phenylisoquinoline-4-carbonitrile | 200-400 | π-π* (Ligand Centered) | nih.gov |

Photoluminescence Emission Profiles and Quantum Yields

Many isoquinoline derivatives exhibit fluorescence, and their emission properties are highly dependent on their molecular structure and environment. nih.govresearchgate.net Derivatives of 1-phenylisoquinoline-4-carbonitrile, when used as ligands in phosphorescent complexes, can produce emissions from the deep-red to the near-infrared (NIR) region of the spectrum. nih.gov

The emission wavelength is tunable through chemical modification. Research on Iridium(III) complexes has shown that introducing an electron-withdrawing cyano (-CN) group on the phenyl moiety of the 1-phenylisoquinoline-4-carbonitrile ligand can cause a slight blue-shift in the emission spectrum. nih.gov Conversely, adding electron-donating groups like tert-butyl or dimethylamino units results in a bathochromic (red) shift of the luminescence. nih.gov This tunability is a direct consequence of the substituents' influence on the molecule's HOMO and LUMO energy levels. nih.gov

The photoluminescent spectra of some related quinoline (B57606) derivatives are highly solvatochromic, meaning the emission bands shift in response to solvent polarity. researchgate.net This behavior often indicates a substantial dipole moment in the excited state and can be related to an intramolecular charge transfer (ICT) state becoming the lowest excited state in polar environments. researchgate.net The fluorescence quantum yield (ΦF), a measure of the efficiency of the emission process, is a critical parameter for luminescent materials and can be determined relative to a standard. nih.govscirp.org

Table 2: Effect of Phenyl Ring Substituents on Emission of 1-phenylisoquinoline-4-carbonitrile-based Ir(III) Complexes

| Substituent | Effect on Emission Spectrum | Reference |

|---|---|---|

| Cyano (-CN) group | Slight blue-shift | nih.gov |

| tert-Butyl group | Bathochromic (red) shift | nih.gov |

Luminescence Quenching Studies

Luminescence quenching is a process that decreases the intensity of fluorescence or phosphorescence. In the context of isoquinoline derivatives, quenching can be caused by specific structural features. A prominent example is the presence of a nitro (-NO₂) group attached to the aromatic system. nih.gov The strong electron-withdrawing nature of the nitro group can lead to a complete quenching of fluorescence. nih.gov For a 1-(isoquinolin-3-yl)-3-(4-nitrophenyl)imidazolidin-2-one derivative, no intrinsic emission was observed, a phenomenon attributed to the presence of the nitro group. nih.gov This quenching mechanism is a common characteristic of nitroaromatic compounds and is a critical consideration in the design of new fluorophores based on the isoquinoline scaffold. nih.gov

Vibrational Spectroscopy (e.g., Fourier-Transform Infrared (FT-IR) Spectroscopy)

Fourier-Transform Infrared (FT-IR) spectroscopy is a valuable tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. For this compound, the FT-IR spectrum would be expected to show characteristic absorption bands corresponding to its distinct structural components.

The key functional groups and their expected vibrational frequencies are:

Nitrile (C≡N) group: A sharp, strong absorption band characteristic of the C≡N stretching vibration.

Aromatic Rings (Isoquinoline and Phenyl): Multiple bands corresponding to C=C stretching vibrations within the rings, typically appearing in the 1600-1450 cm⁻¹ region. researchgate.net C-H stretching vibrations for the aromatic protons would be observed above 3000 cm⁻¹. Out-of-plane C-H bending vibrations, which are indicative of the substitution pattern, are expected in the 960-675 cm⁻¹ range. researchgate.net

Carbon-Chlorine (C-Cl) Bond: The C-Cl stretching vibration is expected to appear in the fingerprint region of the spectrum, typically in the range of 800-600 cm⁻¹.

Table 3: Predicted FT-IR Vibrational Frequencies for this compound

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| C-H Stretch | Aromatic C-H | 3100 - 3000 | Medium to Weak |

| C≡N Stretch | Nitrile | 2260 - 2220 | Sharp, Strong |

| C=C Stretch | Aromatic Ring | 1600 - 1450 | Medium to Strong |

| C-H Bend (out-of-plane) | Aromatic Ring | 900 - 675 | Medium to Strong |

Electrochemical Characterization (e.g., Cyclic Voltammetry) for Redox Properties

Electrochemical methods, particularly cyclic voltammetry (CV), are employed to investigate the redox properties of isoquinoline derivatives, providing insights into their electronic structure and the stability of their oxidized and reduced forms. researchgate.net These properties are crucial for applications in electronics, where the HOMO and LUMO energy levels govern charge injection and transport. nih.gov

The redox behavior of the 1-phenylisoquinoline-4-carbonitrile framework can be systematically modulated by introducing different functional groups. nih.gov Density functional theory (DFT) calculations and electrochemical measurements have shown that substituents significantly alter the HOMO and LUMO energy levels. nih.gov

Electron-withdrawing groups: The introduction of a cyano (-CN) group onto the phenyl ring significantly lowers the energy of both the HOMO and LUMO levels of the molecule. nih.gov This makes the compound more difficult to oxidize but easier to reduce.

Electron-donating groups: The incorporation of alkyl groups (e.g., tert-butyl, dimethyl) primarily elevates the HOMO energy level. nih.gov This makes the molecule easier to oxidize.

These modifications allow for the fine-tuning of the electrochemical gap and redox potentials of the compounds, which is essential for designing materials with specific electronic properties. nih.gov Studies on other isoquinoline derivatives have used CV to elucidate complex redox mechanisms, including the involvement of protons and the number of electrons transferred in the redox process. researchgate.net

Table 4: Influence of Substituents on Molecular Orbital Energy Levels of 1-phenylisoquinoline-4-carbonitrile-based Complexes

| Substituent Type | Effect on HOMO Level | Effect on LUMO Level | Consequence for Redox Properties | Reference |

|---|---|---|---|---|

| Electron-Withdrawing (-CN) | Significantly Lowered | Significantly Lowered | Harder to Oxidize, Easier to Reduce | nih.gov |

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| 1-phenylisoquinoline-4-carbonitrile |

| Dihydrothieno[2,3-c]isoquinoline |

| 1-(isoquinolin-3-yl)-3-(4-nitrophenyl)imidazolidin-2-one |

| 6,7-dimethoxyisoquinoline |

Computational and Theoretical Investigations of 3 Chloro 1 Phenylisoquinoline 4 Carbonitrile Systems

Density Functional Theory (DFT) Calculations for Electronic Structure and Properties

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for investigating the electronic properties of molecules. For a substituted isoquinoline (B145761) like 3-chloro-1-phenylisoquinoline-4-carbonitrile, DFT calculations are instrumental in optimizing the molecular geometry and elucidating its electronic landscape. Functionals such as B3LYP or M06 are commonly employed with various basis sets (e.g., 6-311G(d,p)) to perform these calculations. nih.govresearchgate.net These studies provide insights into bond lengths, angles, and the distribution of electron density, which are fundamental to understanding the molecule's stability and reactivity.

Frontier Molecular Orbital (FMO) theory is a powerful tool for analyzing molecular reactivity, electronic transitions, and optical properties. nih.govwikipedia.orgyoutube.com The Highest Occupied Molecular Orbital (HOMO) acts as an electron donor, while the Lowest Unoccupied Molecular Orbital (LUMO) serves as an electron acceptor. nih.gov The energy difference between these orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing the molecule's chemical stability and predicting its electronic behavior. nih.gov

In systems related to this compound, the distribution of HOMO and LUMO orbitals is heavily influenced by the substituents. For the isoquinoline core, the HOMO is typically distributed across the fused ring system, while the LUMO may be localized differently depending on the nature of the attached groups. The presence of an electron-withdrawing chloro group at the C-3 position and a carbonitrile group at C-4 would be expected to lower the energy of the LUMO, making the molecule more susceptible to nucleophilic attack. The phenyl group at C-1 can also modulate the electronic properties through its orientation and electronic character.

Computational studies on analogous isoquinoline-based chromophores demonstrate how strategic substitutions can tune the FMO energies. nih.gov For instance, adding strong electron-withdrawing groups (like -NO₂ or -CN) to the phenyl ring generally lowers both HOMO and LUMO energies and significantly reduces the energy gap, leading to a bathochromic (red) shift in the absorption spectrum. nih.gov

Table 1: Representative FMO Data for Designed Isoquinoline Derivatives This interactive table showcases how different electron-withdrawing groups (EWGs) substituted on a phenyl ring attached to an isoquinoline core can modulate the Frontier Molecular Orbital energies, as determined by DFT calculations.

| Compound | Substituent (EWG) | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) |

| Reference | -H | -5.53 | -2.10 | 3.43 |

| Derivative 1 | -F | -5.61 | -2.21 | 3.40 |

| Derivative 2 | -Cl | -5.69 | -2.33 | 3.36 |

| Derivative 3 | -Br | -5.71 | -2.39 | 3.32 |

| Derivative 4 | -CN | -5.87 | -2.71 | 3.16 |

| Derivative 5 | -CF₃ | -5.92 | -2.69 | 3.23 |

| Derivative 6 | -NO₂ | -6.01 | -3.02 | 2.99 |

Data adapted from a DFT study on isoquinoline-based chromophores. nih.gov The specific values are illustrative of trends observed in analogous systems.

Time-Dependent Density Functional Theory (TD-DFT) is a widely used method to predict the electronic absorption spectra (UV-Vis) and other photophysical properties of molecules. rsc.org By calculating the energies of electronic transitions from the ground state to various excited states, TD-DFT can accurately simulate the absorption wavelengths (λ_max) and oscillator strengths. nih.gov

For this compound, TD-DFT calculations would likely predict electronic transitions involving the π-systems of the isoquinoline core and the phenyl ring. The specific positions of the chloro and carbonitrile groups would influence the intramolecular charge transfer (ICT) characteristics of these transitions. Studies on similar donor-π-acceptor systems show that such substitutions can lead to significant changes in the UV-Vis absorption spectrum. nih.gov

Furthermore, computational methods can predict other spectroscopic data. DFT calculations can determine harmonic vibrational frequencies, which can be correlated with experimental FT-IR and FT-Raman spectra to aid in the assignment of vibrational modes. researchgate.net This provides a powerful link between theoretical structure and experimental characterization.

Elucidation of Reaction Mechanisms and Transition State Structures

Computational chemistry is an indispensable tool for mapping out the intricate pathways of chemical reactions. By calculating the potential energy surface, researchers can identify stable intermediates, transition state structures, and determine the activation energies associated with each step. This provides a detailed, atomistic understanding of how a reaction proceeds, which is often difficult to obtain through experimental means alone.

The synthesis of functionalized isoquinolines can be achieved through various methods, including the Bischler-Napieralski, Pictet-Spengler, and modern transition-metal-catalyzed C-H activation/annulation reactions. acs.orgpharmaguideline.comnih.gov Each of these pathways involves a sequence of intermediates and transition states.

For example, Rh(III)-catalyzed annulation reactions are a powerful method for constructing isoquinoline and isoquinolone scaffolds. nih.gov Mechanistic proposals for these reactions often involve the formation of key intermediates, such as a seven-membered rhodacycle. nih.gov DFT calculations can be employed to:

Optimize the geometry of reactants, intermediates, and transition states.

Calculate the Gibbs free energy of activation (ΔG‡) for each elementary step.

Visualize the bonding changes that occur during the reaction.

While a specific computational map for the synthesis of this compound is not available, the established methodologies could be readily applied to investigate its formation, for instance, via a cyclization/cross-coupling sequence. researchgate.net This would allow for the rational optimization of reaction conditions and the prediction of potential side products.

The kinetic isotope effect (KIE) is a powerful experimental and theoretical tool used to probe reaction mechanisms, particularly for identifying the rate-determining step (RDS). wikipedia.orgepfl.ch It is defined as the ratio of the reaction rate of a molecule with a lighter isotope (typically hydrogen, k_H) to that of its heavier isotopic counterpart (e.g., deuterium, k_D). A primary KIE (k_H/k_D > 1) is observed when the bond to the isotopically substituted atom is broken or formed in the RDS.

In the context of isoquinoline synthesis, KIE studies have provided crucial mechanistic insights. For instance, in a Rh(III)-catalyzed synthesis of isoquinoline derivatives from N-chloroimines and alkenes, an intermolecular KIE experiment was conducted. acs.org A competition reaction between a deuterated and non-deuterated starting material yielded a k_H/k_D value of 3.0. This significant primary KIE strongly indicates that the ortho-C–H bond cleavage of the phenyl unit is the rate-determining step of the catalytic cycle. acs.org

Another study on the metallation of 6,7-dimethoxy isoquinoline formamidines also observed a KIE, helping to elucidate the mechanism of deprotonation. rsc.org Computational modeling can be used to predict KIE values by calculating the vibrational frequencies of the reactants and the transition state for both isotopic species, further solidifying the mechanistic picture.

Table 2: Examples of Kinetic Isotope Effect (KIE) Studies in Isoquinoline Systems This table summarizes experimental KIE values used to determine the rate-determining step in different reactions involving the isoquinoline scaffold.

| Reaction System | Isotopic Substitution | Experimental k_H/k_D | Conclusion | Source |

| Rh(III)-Catalyzed C-H Annulation | Phenyl C-H vs C-D | 3.0 | C-H bond cleavage is the rate-determining step. | acs.org |

| Metallation of Isoquinoline Formamidine | Secondary Proton | ~2.0 | Deprotonation step contributes to the rate. | rsc.org |

| Metallation of Isoquinoline Formamidine | Tertiary Proton | ~4.0 | Deprotonation step contributes to the rate. | rsc.org |

Structure-Property Relationship (SPR) Studies

Structure-Property Relationship (SPR) studies aim to establish a clear correlation between a molecule's chemical structure and its physical, chemical, or biological properties. Computational methods are exceptionally well-suited for SPR studies as they allow for the systematic modification of a parent structure and the rapid calculation of resulting property changes. nih.gov

Electronic Properties: As discussed in the FMO analysis, adding various electron-donating or electron-withdrawing groups to the C-1 phenyl ring would systematically tune the HOMO-LUMO gap. nih.gov This directly impacts the molecule's color (absorption wavelength), redox potential, and nonlinear optical (NLO) properties. A computational study on isoquinoline-based chromophores showed that replacing a methyl group with a strong electron-withdrawing nitro group could drastically increase the first hyperpolarizability (a measure of NLO activity) by an order of magnitude. nih.gov

Reactivity: Changes in the electronic distribution, as calculated by DFT, can predict how reactivity will change. For example, increasing the electron-withdrawing strength of substituents on the isoquinoline core would likely enhance its susceptibility to nucleophilic addition.

Intermolecular Interactions: Computational models can predict properties like dipole moment and molecular electrostatic potential (MEP). These are crucial for understanding how the molecule will interact with other molecules, solvents, or biological targets. For this compound, the nitrogen atom of the isoquinoline and the nitrile group would be expected to be regions of negative potential, capable of acting as hydrogen bond acceptors.

By systematically calculating these properties for a library of virtual analogs of this compound, a quantitative structure-property relationship (QSPR) model can be developed. Such models are invaluable in materials science and medicinal chemistry for designing new molecules with desired, optimized properties.

Influence of Electronic and Steric Effects of Substituents on Molecular Behavior

The molecular behavior of this compound is significantly governed by the electronic and steric effects of its constituent groups: the chloro, phenyl, and cyano substituents. Each of these groups imparts distinct properties to the isoquinoline core, influencing its geometry, electronic structure, and potential for intermolecular interactions.

Electronic Effects:

The electronic nature of the substituents plays a pivotal role in modulating the optoelectronic properties of the molecule. The cyano (-CN) group at the 4-position is a strong electron-withdrawing group. This property can lower the energy levels of both the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the molecule. nih.gov The introduction of a chloro (-Cl) group at the 3-position, also being electronegative, is expected to further enhance this electron-withdrawing effect. This combined influence can lead to a significant alteration of the molecule's energy gap, which is a critical parameter for applications in organic electronics.

In a related system, the functionalization of 1-phenylisoquinoline-4-carbonitrile ligands with electron-withdrawing or electron-donating groups has been shown to effectively modulate the optoelectronic properties of Iridium(III) complexes. nih.gov For instance, the introduction of a cyano group on the phenyl ring lowers both HOMO and LUMO levels, while alkyl groups, which are electron-donating, tend to elevate the HOMO level. nih.gov This demonstrates the principle of tuning electronic properties through targeted substitution.

Steric Effects:

Steric effects, arising from the spatial arrangement of atoms, can impose significant constraints on the molecular conformation. mdpi.com In this compound, the presence of the phenyl group at position 1 and the chloro group at position 3 can lead to steric repulsion. This repulsion can force the phenyl ring to twist out of the plane of the isoquinoline core, reducing π-orbital overlap and affecting the electronic properties. nih.gov

The size of the substituents is a crucial factor. For instance, increasing the steric bulk of substituents can preclude certain molecular aggregations or coordination modes in crystals. mdpi.com In the context of materials science, controlling the intermolecular arrangement is key to achieving desired bulk properties, and understanding the steric influence of the chloro and phenyl groups is therefore essential for predicting and controlling the solid-state packing of this compound.

A comparative analysis of different substituted quinoline (B57606) and isoquinoline derivatives often reveals that even subtle changes in substitution patterns can lead to significant differences in physical properties like melting points and solubilities, which can be attributed to steric effects influencing crystal packing and intermolecular interactions. nih.gov

Below is an interactive data table summarizing the expected influence of substituents on the electronic properties of the this compound system, based on established principles.

| Substituent | Position | Electronic Effect | Expected Impact on HOMO/LUMO | Steric Hindrance |

| Phenyl | 1 | π-conjugation, Electron-donating/withdrawing (depending on its own substituents) | Modulates HOMO/LUMO levels | Moderate to High |

| Chloro | 3 | Inductive electron-withdrawing, Halogen bonding potential | Lowers HOMO/LUMO levels | Moderate |

| Cyano | 4 | Strong electron-withdrawing | Significantly lowers HOMO/LUMO levels | Low |

Rational Design Strategies for Optimizing Performance in Materials Applications

The rational design of molecules for specific applications in materials science, such as organic light-emitting diodes (OLEDs), photovoltaics, or sensors, relies on a deep understanding of structure-property relationships. manchester.ac.uk For this compound and its derivatives, computational modeling provides a predictive framework for optimizing their performance.

Tuning Optoelectronic Properties:

A key strategy for optimizing materials for optoelectronic applications is the precise tuning of their HOMO and LUMO energy levels and the resulting energy gap. As established, the electronic properties of the 1-phenylisoquinoline-4-carbonitrile scaffold can be systematically modified. nih.gov To illustrate, the following design strategies could be employed:

Introducing Electron-Donating Groups: To raise the HOMO level and potentially decrease the energy gap, electron-donating groups such as methoxy (B1213986) (-OCH₃) or dimethylamino (-N(CH₃)₂) could be introduced on the phenyl ring. This modification can be used to tune the emission color in OLEDs, for example.

Introducing Electron-Withdrawing Groups: Conversely, to lower both HOMO and LUMO levels and potentially increase electron affinity, additional electron-withdrawing groups like trifluoromethyl (-CF₃) or another cyano group could be substituted on the phenyl ring. This can be beneficial for applications in electron-transporting materials.

Extending π-Conjugation: Replacing the phenyl group with larger aromatic systems like naphthyl or pyrenyl would extend the π-conjugation of the molecule. This generally leads to a smaller energy gap and a red-shift in absorption and emission spectra.

Enhancing Material Properties:

Beyond electronic properties, other characteristics are crucial for practical applications. Rational design can also address these aspects:

Improving Solubility and Processability: The introduction of alkyl chains (e.g., tert-butyl) can enhance the solubility of the molecule in organic solvents, which is critical for solution-based processing of thin films for devices. nih.gov

Controlling Intermolecular Interactions: The chloro and cyano groups can participate in specific intermolecular interactions, such as halogen bonding and dipole-dipole interactions. These interactions can be leveraged to control the solid-state packing of the molecules, which in turn affects charge transport and photophysical properties in the solid state.

Enhancing Thermal and Photochemical Stability: Computational studies can help to identify potential sites of degradation in the molecule. Based on this information, modifications can be made to enhance the molecule's stability, for instance, by blocking reactive sites with inert substituents.

The following table outlines rational design strategies and their expected outcomes for optimizing the performance of materials based on the this compound framework.

| Design Strategy | Molecular Modification | Expected Outcome | Potential Application |

| Energy Gap Tuning | Add electron-donating group to phenyl ring | Higher HOMO, smaller energy gap | Red-shifted emission (OLEDs) |

| Energy Gap Tuning | Add electron-withdrawing group to phenyl ring | Lower HOMO/LUMO, tuned energy gap | Electron-transport material |

| Enhanced π-Conjugation | Replace phenyl with larger aromatic system | Smaller energy gap, red-shifted spectra | Near-infrared (NIR) emitters |

| Improved Processability | Add alkyl chains to the core | Increased solubility | Solution-processed devices |

| Controlled Packing | Introduce groups capable of specific interactions | Ordered solid-state structure | Improved charge transport |

Through such iterative cycles of computational design, chemical synthesis, and experimental characterization, novel materials based on the this compound scaffold can be developed with optimized properties for a wide range of advanced applications.

Applications of 3 Chloro 1 Phenylisoquinoline 4 Carbonitrile in Advanced Materials and Organic Synthesis

Role as a Key Synthetic Intermediate for Complex Molecular Architectures

The strategic placement of chloro and cyano groups on the 1-phenylisoquinoline (B189431) core endows 3-Chloro-1-phenylisoquinoline-4-carbonitrile with significant synthetic potential. These functional groups act as handles for a variety of chemical transformations, allowing chemists to elaborate the molecule into more intricate and functionally diverse structures.

Precursor to Specialty Chemicals and Functional Materials

This compound is a key starting material for creating advanced functional materials, primarily through modifications that lead to ligands for organometallic complexes. The chloro group at the 3-position is a reactive site for nucleophilic substitution, allowing the introduction of various other functional groups. However, its most prominent role is as a precursor to the 1-phenylisoquinoline-4-carbonitrile (piq-CN) ligand scaffold. nih.govpolyu.edu.hkresearchgate.net In this context, the chloro group is typically removed or replaced in a multi-step synthesis to yield the desired ligand framework, which is then used to coordinate with metal centers like iridium. nih.govpolyu.edu.hk

The resulting functional materials, particularly iridium(III) complexes, exhibit valuable photophysical properties. By strategically modifying the peripheral parts of the 1-phenylisoquinoline-4-carbonitrile ligand—substituents that were not present on the original chloro-precursor—researchers can fine-tune the electronic and optical characteristics of the final material. nih.govpolyu.edu.hk This tunability is crucial for developing specialty chemicals tailored for specific applications, such as near-infrared (NIR) emitters for organic light-emitting diodes (OLEDs). nih.govpolyu.edu.hk

Building Block for Diverse Nitrogen-Containing Heterocyclic Compounds

Nitrogen-containing heterocycles are fundamental components in pharmaceuticals, agrochemicals, and materials science. nih.govrsc.org Compounds like this compound serve as valuable building blocks for synthesizing a wide array of these complex structures. The reactivity of the chloro- and cyano-substituents is central to its utility. researchgate.net

The chloro group can be displaced by various nucleophiles (such as amines, thiols, or alcohols), enabling the covalent linking of the isoquinoline (B145761) core to other molecular fragments. researchgate.netmdpi.com The cyano group is also a versatile functional group; it can be hydrolyzed to a carboxylic acid or an amide, reduced to an amine, or used in cycloaddition reactions to form other heterocyclic rings like tetrazoles. While specific examples detailing the extensive synthetic elaborations of this compound itself are specialized, the known reactivity of chloroquinolines and aromatic nitriles supports its role as a versatile platform for generating new families of nitrogen-containing heterocyclic compounds. researchgate.netrsc.org

Utility in Coordination Chemistry as a Ligand and Ligand Precursor

In the field of coordination chemistry, the 1-phenylisoquinoline scaffold, derived from the title compound, is highly valued for its ability to form stable and functional complexes with transition metals. It acts as a bidentate ligand, coordinating to a metal center through both a nitrogen and a carbon atom.

Development of Cyclometalated Iridium(III) Complexes

The 1-phenylisoquinoline-4-carbonitrile (piq-CN) framework, obtained from its chloro-precursor, is an exemplary ligand for forming cyclometalated iridium(III) complexes. nih.govpolyu.edu.hk Cyclometalation is a process where the ligand binds to the metal center via a nitrogen atom of the isoquinoline ring and a carbon atom of the phenyl ring, forming a highly stable five-membered ring structure. This strong covalent metal-carbon bond contributes to the exceptional stability and unique photophysical properties of the resulting complexes. ias.ac.inrsc.org

Researchers have synthesized a series of these Ir(III) phosphors where the piq-CN ligand is further functionalized with groups like cyano, tert-butyl, and dimethyl. nih.gov These modifications allow for precise control over the electronic properties and, consequently, the emission characteristics of the final complex. polyu.edu.hkpolyu.edu.hk This strategic design is crucial for their application in advanced technologies.

Phosphorescent Emitters in Organic Light-Emitting Diodes (OLEDs)

One of the most significant applications of iridium(III) complexes derived from the 1-phenylisoquinoline-4-carbonitrile scaffold is as phosphorescent emitters in OLEDs. nih.govpolyu.edu.hkresearchgate.net Phosphorescent materials can harvest both singlet and triplet excitons generated during the electroluminescence process, enabling internal quantum efficiencies of up to 100%, a significant advantage over fluorescent emitters. rsc.org

Iridium(III) complexes based on substituted piq-CN ligands have been specifically developed as highly efficient deep-red to near-infrared (NIR) emitters. nih.gov Achieving high efficiency in the NIR region is a persistent challenge in OLED technology. nih.govpolyu.edu.hk However, devices fabricated using these specialized iridium complexes have demonstrated remarkable performance. nih.govresearchgate.net For instance, OLEDs based on these emitters have achieved maximum external quantum efficiencies (EQEs) exceeding 7%, which is among the highest reported for NIR-OLEDs based on Ir(III) complexes. nih.govpolyu.edu.hk

Table 1: Performance of OLEDs with Cyclometalated Iridium(III) Complexes Data sourced from studies on emitters derived from the 1-phenylisoquinoline-4-carbonitrile scaffold. nih.govpolyu.edu.hk

| Emitter Complex Name | Emission Peak (nm) | Max. External Quantum Efficiency (EQE) (%) |

|---|---|---|

| Bu-CNIr | 695 | 7.1 |

| DM-CNIr | 714 | 7.2 |

Photosensitizers for Catalytic Processes (e.g., Photocatalytic CO₂ Reduction)

Beyond optoelectronics, cyclometalated iridium(III) complexes featuring 1-phenylisoquinoline (piq) ligands are effective photosensitizers for chemical reactions, including the photocatalytic reduction of carbon dioxide (CO₂). acs.orgnih.govacs.org A photosensitizer is a molecule that absorbs light and transfers the energy to another molecule, thereby initiating a chemical reaction.

Iridium(III) complexes with piq ligands, such as [Ir(piq)₂(dmb)]⁺, possess desirable properties for this role: strong absorption of visible light and long-lived excited states (e.g., a lifetime of 2.8 µs). acs.orgnih.govacs.org These characteristics allow the complex to efficiently capture light energy and participate in the electron-transfer steps necessary for catalysis. acs.org In systems designed for CO₂ reduction, the iridium photosensitizer absorbs a photon and then interacts with a sacrificial electron donor to form a potent reducing agent. nih.govcapes.gov.br This reduced species then transfers an electron to a catalyst (often a Rhenium(I) complex), which in turn reduces CO₂ to carbon monoxide (CO). acs.orgnih.gov Such systems have achieved high photocatalytic activity, with quantum yields for CO production reaching up to 0.41. nih.gov

Investigations into Ligand Exchange Reactions in Organometallic Systems

The potential for an organometallic complex featuring this compound to undergo ligand exchange is governed by several factors inherent to the molecule's structure and the nature of the metallic center. Ligand exchange reactions are fundamental processes in organometallic chemistry, involving the replacement of one ligand by another in the coordination sphere of a metal. The general mechanism for such a reaction can be represented as:

LnM-X + Y → LnM-Y + X

Where L represents ancillary ligands, M is the metal center, X is the leaving ligand, and Y is the entering ligand. The feasibility and rate of this exchange are influenced by the electronic and steric properties of all species involved.

In the hypothetical context of a complex containing this compound as a ligand, several structural features would influence its behavior in ligand exchange reactions:

Coordinating Atom: The primary coordination site would be the nitrogen atom of the isoquinoline ring, which possesses a lone pair of electrons available for donation to a metal center.

Electronic Effects: The presence of the electron-withdrawing chloro and carbonitrile groups at the 3 and 4 positions, respectively, would significantly decrease the electron density on the isoquinoline nitrogen. This would result in a weaker M-N bond compared to unsubstituted isoquinoline, potentially making the ligand more susceptible to substitution by a stronger donor ligand.

Steric Hindrance: The phenyl group at the 1-position introduces significant steric bulk around the coordination site. This steric hindrance could impede the approach of an incoming ligand, thereby slowing down the rate of an associative ligand exchange mechanism. Conversely, it could favor a dissociative pathway where the this compound ligand detaches first to create a less crowded intermediate.

Given the lack of empirical data, any detailed discussion of reaction kinetics, mechanisms (associative, dissociative, or interchange), and the nature of potential incoming ligands would be speculative. Further experimental and computational studies are required to elucidate the role and reactivity of this compound in the dynamic landscape of organometallic ligand exchange reactions.

Future Research Directions and Emerging Opportunities

Development of Green and Sustainable Synthetic Methodologies

The chemical industry's increasing focus on environmental responsibility has spurred research into greener synthetic routes for complex heterocyclic compounds like isoquinoline (B145761) derivatives. rsc.orgrsc.org Traditional methods for isoquinoline synthesis, such as the Bischler–Napieralski and Pomeranz–Fritsch reactions, often involve multiple steps, harsh conditions, toxic reagents, and hazardous solvents, resulting in significant environmental waste and poor atom economy. rsc.org Consequently, modern research is shifting towards methodologies that align with the principles of green chemistry.

Future efforts in synthesizing 3-Chloro-1-phenylisoquinoline-4-carbonitrile and related structures will likely concentrate on several key areas:

Energy-Efficient Processes: Microwave and ultrasound-assisted synthesis have emerged as powerful tools for accelerating reaction rates and improving yields under milder conditions. rsc.orgmdpi.com Ultrasound irradiation, for example, promotes acoustic cavitation, which generates localized high-pressure and high-temperature zones, thereby enhancing chemical transformations. mdpi.com These techniques reduce energy consumption and reaction times compared to conventional heating methods. rsc.orgresearchgate.net

Benign Solvents and Recyclable Catalysts: The replacement of toxic and volatile organic solvents with greener alternatives like water or polyethylene (B3416737) glycol (PEG) is a critical goal. rsc.orgbohrium.com Furthermore, the development of recyclable catalytic systems, such as homogeneous ruthenium catalysts in PEG or magnetic copper-based metal-organic frameworks (Cu-MOF), minimizes waste and reduces the reliance on expensive and often toxic transition-metal catalysts. rsc.org

Atom-Economical Reactions: One-pot, multi-component reactions represent a highly efficient strategy for building molecular complexity from simple precursors in a single step. tandfonline.com These reactions maximize the incorporation of starting materials into the final product, thus minimizing byproduct formation. rsc.org Catalyst-free approaches in suitable media are also being explored to further improve atom economy and simplify purification processes. bohrium.com

| Methodology | Key Principle | Advantages | Relevant Catalyst/Condition Examples |

|---|---|---|---|

| Microwave-Assisted Synthesis | Energy Efficiency | Rapid heating, shorter reaction times, higher yields | Ruthenium catalyst in PEG-400 rsc.org |

| Ultrasound-Assisted Synthesis | Energy Efficiency | Enhanced reaction rates, milder conditions, high conversion | K2CO3–Al2O3 catalyst researchgate.net |

| Recyclable Catalysis | Waste Reduction | Catalyst can be recovered and reused, cost-effective | Magnetic Cu-MOF-74 rsc.org |

| Multi-Component Reactions | Atom Economy | High efficiency, reduced number of steps, simplified purification | Solvent-free, one-pot synthesis tandfonline.com |

Exploration of Novel Reactivity Patterns and Stereoselective Transformations

The functional groups of this compound provide multiple sites for chemical modification, allowing for the exploration of novel reactivity and the synthesis of complex, stereochemically defined molecules. The chloro and cyano groups, in particular, are versatile handles for post-synthetic diversification.

Research in this area is expected to focus on:

Regioselective Cross-Coupling Reactions: The C1 and C3 positions of the isoquinoline ring exhibit differential reactivity. For instance, in 1,3-dichloroisoquinoline, palladium-catalyzed Suzuki coupling with arylboronic acids occurs exclusively at the more reactive C1 position. rsc.org This regioselectivity can be exploited to sequentially introduce different substituents. The remaining chloro group at the C3 position can then be modified through reactions like nickel-catalyzed coupling with Grignard reagents or nucleophilic displacement. rsc.org This step-wise functionalization is a powerful strategy for creating libraries of 1,3-disubstituted isoquinolines.

Asymmetric Synthesis and Stereoselective Transformations: The development of methods to produce enantiomerically pure isoquinoline derivatives is crucial, as stereochemistry often dictates biological activity and material properties. acs.org Future work will likely involve chiral phosphoric acid-catalyzed reactions or the use of chiral ligands to control the stereochemical outcome of transformations. acs.orgacs.org The synthesis of atropisomers, molecules with axial chirality, is an emerging frontier that could be explored by introducing bulky groups that restrict rotation around single bonds. acs.org

Novel Cyclization and Annulation Strategies: Transition-metal-catalyzed C-H activation and annulation reactions provide efficient pathways to construct the isoquinoline core from readily available starting materials. acs.orgresearchgate.net For example, Rh(III)-catalyzed reactions of N-chloroimines with alkenes offer a mild and streamlined route to isoquinoline derivatives. acs.org Exploring these methods could lead to new and more efficient syntheses of the target compound and its analogues.

Advanced Computational Modeling for Predictive Material Design

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for designing new materials in silico before their synthesis. rsc.org By calculating the electronic and structural properties of molecules, researchers can predict their suitability for various applications, thereby saving significant time and resources. rsc.orgtandfonline.com

For this compound, computational modeling can provide insights into:

Electronic Properties and Reactivity: DFT calculations can determine key quantum-molecular descriptors such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap (ΔE) is a critical parameter that indicates the molecule's chemical reactivity and kinetic stability; a smaller gap suggests higher reactivity and polarizability. nih.gov These calculations can help predict the most likely sites for electrophilic or nucleophilic attack.